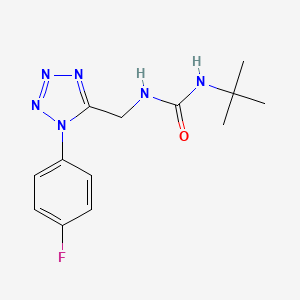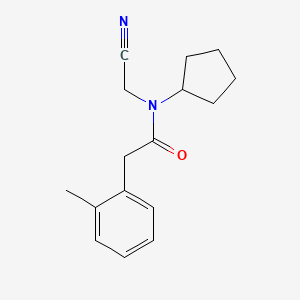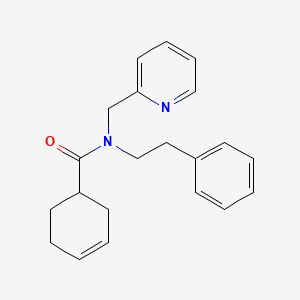
N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide, also known as P2X7 receptor antagonist A-438079, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Luminescence Sensitization
N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide derivatives have been studied for their structural and photophysical properties. One significant application lies in the synthesis of lanthanide(III) complexes with these compounds, which show visible- and near-infrared (IR) emissions. These complexes have been explored for their potential in luminescence sensitization, despite relatively low quantum yields, indicating the ligand's suitability for sensitizing various lanthanide ion emissions, including in the visible (Eu, Tb) and near-IR (Nd, Yb) regions (Hua et al., 2012).
Crystal Structure Analysis
Research into the crystal structure of compounds related to this compound reveals insights into molecular conformation and intermolecular interactions. For instance, detailed analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, a derivative, provides a deeper understanding of the orientation of pyridine and benzene rings, which are crucial for drug design and molecular engineering (Artheswari et al., 2019).
Bioactive Compound Synthesis
Another area of application involves the synthesis of bioactive compounds. For example, derivatives of this compound have been synthesized and characterized for their potential antimicrobial activities. This encompasses a broad spectrum of activity, including antitumor, antimicrobial, and antioxidant properties, showcasing the versatility of these compounds in developing new therapeutics (El‐Borai et al., 2013).
Enamine Chemistry and Organic Synthesis
Enamine derivatives of cyclohexanone, a related structural motif, have been investigated for their utility in organic synthesis, particularly in the synthesis of α,β-unsaturated aldehydes. This research has implications for the synthesis of various organic compounds, including those with potential medicinal properties, further underscoring the chemical versatility of the this compound scaffold (Carlsson & Lawesson, 1982).
Antioxidant Activity
Compounds derived from or related to this compound have been evaluated for their antioxidant activities. This research is crucial for identifying new antioxidant agents that can mitigate oxidative stress, a factor in various diseases and aging processes. The exploration of these compounds contributes to the broader search for effective, novel antioxidants in pharmaceutical research (Mohamed & El-Sayed, 2019).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(19-11-5-2-6-12-19)23(17-20-13-7-8-15-22-20)16-14-18-9-3-1-4-10-18/h1-5,7-10,13,15,19H,6,11-12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKVBRCFZUECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

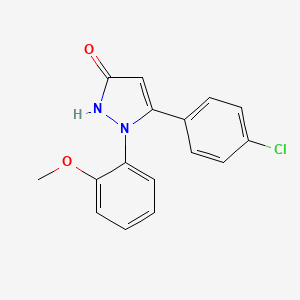
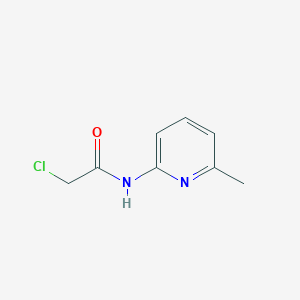
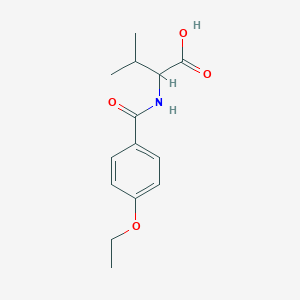
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)
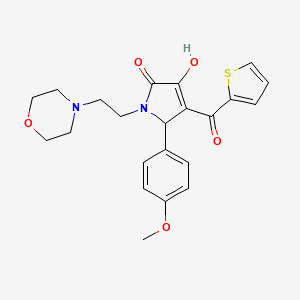
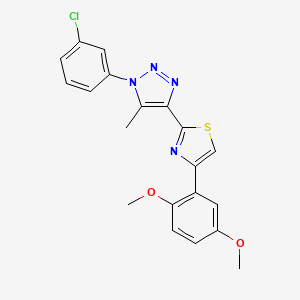

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
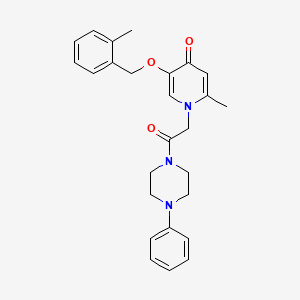
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
